2-Bromo-4-fluoro-1-naphthaldehyde
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Overview
Description
2-Bromo-4-fluoro-1-naphthaldehyde is a chemical compound that belongs to the class of naphthaldehyde derivatives. It is widely used in various fields, including medical, environmental, and industrial research. The molecular formula of this compound is C₁₁H₆BrFO, and it has a molecular weight of 253.07 g/mol .
Mechanism of Action
Target of Action
The primary targets of 2-Bromo-4-fluoro-1-naphthaldehyde are likely to be benzylic positions in organic compounds . These positions are particularly reactive due to their ability to form stable intermediates via resonance .
Mode of Action
This compound can participate in nucleophilic substitution reactions at the benzylic position . These reactions can proceed via either an SN1 or SN2 pathway , depending on the nature of the substrate . In an SN1 reaction, a carbocation intermediate is formed, which is then attacked by a nucleophile. In contrast, an SN2 reaction involves a single concerted step where the nucleophile attacks the substrate and the leaving group departs simultaneously .
Biochemical Pathways
These reactions are crucial in organic chemistry, leading to the formation of important C-C, C-S, and C-O bonds .
Pharmacokinetics
The compound’smolecular weight of 253.07 suggests it could potentially be absorbed and distributed in the body
Result of Action
The result of this compound’s action would depend on the specific context of its use. In general, its ability to participate in nucleophilic substitution reactions could lead to the formation of new organic compounds with potential biological activity .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the rate of nucleophilic substitution reactions can be affected by the nature of the solvent, the temperature, and the specific substrates involved
Preparation Methods
The synthesis of 2-Bromo-4-fluoro-1-naphthaldehyde can be achieved through various synthetic routes. One common method involves the bromination and fluorination of naphthaldehyde derivatives. The reaction conditions typically include the use of bromine and a fluorinating agent under controlled temperature and pressure. Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
2-Bromo-4-fluoro-1-naphthaldehyde undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the aldehyde group to an alcohol group.
Substitution: Aromatic nucleophilic substitution reactions are common, where the bromine or fluorine atoms can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like methylthiolate . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Bromo-4-fluoro-1-naphthaldehyde has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and materials.
Biology: The compound is used in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
2-Bromo-4-fluoro-1-naphthaldehyde can be compared with other similar compounds, such as:
- 4-Fluoro-1-naphthaldehyde
- 4-Fluoro-2-naphthaldehyde
- 1-Fluoro-2-naphthaldehyde
- 1-Fluoronaphthalene
These compounds share similar structural features but differ in the position and type of substituents on the naphthalene ring . The unique combination of bromine and fluorine in this compound provides distinct reactivity and properties compared to its analogs.
Properties
IUPAC Name |
2-bromo-4-fluoronaphthalene-1-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6BrFO/c12-10-5-11(13)8-4-2-1-3-7(8)9(10)6-14/h1-6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMBKUEIUVUVJNB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=C2C=O)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6BrFO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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